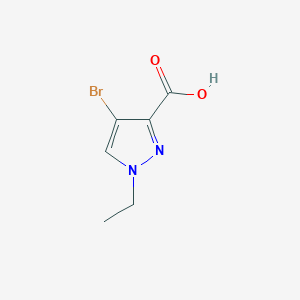

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

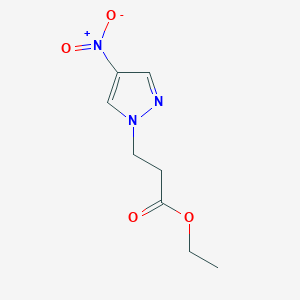

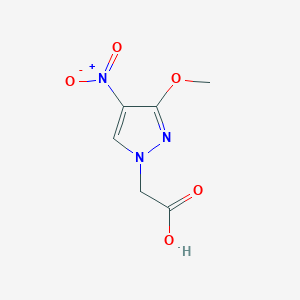

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H7BrN2O2 . It has an average mass of 219.036 Da and a monoisotopic mass of 217.969086 Da .

Synthesis Analysis

Pyrazole nucleus, the core structure of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C6H7BrN2O2, an average mass of 219.036 Da, and a monoisotopic mass of 217.969086 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Pyrazole Derivatives

4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of various pyrazole derivatives. For instance, the facile synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid (Ghaedi et al., 2015). This process is useful for preparing new N-fused heterocycle products in good to excellent yields.

Role in Pd-Catalysed Cross-Coupling Reactions

Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, closely related compounds, have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. These reactions yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which through further cyclization, produce different condensed pyrazoles (Arbačiauskienė et al., 2011).

Enhancement of Pyrazole Synthesis Yield

The synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, has been improved from a 70% yield to a 97.1% yield. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).

Application in Insecticide Synthesis

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a structurally similar compound, is a key intermediate in the synthesis of the insecticide chlorantraniliprole. It is prepared through a series of reactions including nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis (Ji Ya-fei, 2009).

Potential in Optical Limiting Applications

Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show potential for optical limiting applications. One compound in this series, having a carboxylic acid group and ester substituent, displayed maximum nonlinearity, indicating its potential use in optical technologies (Chandrakantha et al., 2013).

Preparation of Imidazo-Pyridine Derivatives

The reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate leads to the formation of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates. These derivatives have been evaluated for their anti-inflammatory activity, demonstrating the potential therapeutic applications of pyrazole derivatives (Abignente et al., 1992).

Wirkmechanismus

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been reported to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors altering their function, or interfere with protein-protein interactions .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and cell cycle regulation, among others .

Pharmacokinetics

Metabolism and excretion rates can determine the compound’s half-life .

Result of Action

Depending on their specific targets and mode of action, pyrazole derivatives can induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in signal transduction .

Action Environment

The action, efficacy, and stability of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment . For instance, the pH can affect the ionization state of the compound, influencing its absorption and distribution. Temperature can affect the compound’s stability and its interactions with its targets.

Eigenschaften

IUPAC Name |

4-bromo-1-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPTEWNTIRADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)